Strychnidin-10-one, hydrochloride (1:1)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

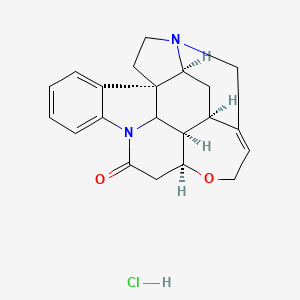

Strychnidin-10-one, hydrochloride (1:1) is a chemical compound with the molecular formula C21H22N2O2.HCl. It is a derivative of strychnine, a well-known alkaloid found in the seeds of the Strychnos nux-vomica tree. This compound is known for its potent biological activity and has been extensively studied for its effects on the central nervous system .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Strychnidin-10-one, hydrochloride (1:1) typically involves the extraction of strychnine from natural sources, followed by chemical modification. The extraction process involves isolating strychnine from the seeds of Strychnos nux-vomica using solvents like chloroform and ethanol . The isolated strychnine is then subjected to a series of chemical reactions to produce Strychnidin-10-one, hydrochloride (1:1).

Industrial Production Methods

Industrial production of Strychnidin-10-one, hydrochloride (1:1) follows similar extraction and synthesis processes but on a larger scale. The use of advanced extraction techniques and optimized reaction conditions ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

Strychnidin-10-one, hydrochloride (1:1) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Strychnidin-10-one, hydrochloride (1:1) can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Strychnidin-10-one, hydrochloride (1:1) has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a reference compound in analytical studies.

Biology: It is studied for its effects on the central nervous system and its potential as a neurotoxin.

Medicine: It has been investigated for its potential therapeutic applications, including its use as a muscle stimulant and in the treatment of certain neurological disorders.

Industry: It is used in the production of pesticides and other chemical products.

作用机制

Strychnidin-10-one, hydrochloride (1:1) exerts its effects by acting as an antagonist of glycine and acetylcholine receptors. It primarily affects the motor nerve fibers in the spinal cord, leading to increased muscle contractions. The binding of the compound to these receptors inhibits the normal inhibitory effects of glycine, resulting in convulsions and other neurological effects .

相似化合物的比较

Similar Compounds

Strychnine: The parent compound, known for its potent neurotoxic effects.

Brucine: Another alkaloid found in the seeds of Strychnos nux-vomica, with similar but less potent effects.

Strychnine sulfate: A sulfate derivative of strychnine with similar biological activity.

Uniqueness

Strychnidin-10-one, hydrochloride (1:1) is unique due to its specific chemical structure and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it a valuable compound for various scientific and industrial applications .

生物活性

Strychnidin-10-one, hydrochloride (1:1), is a compound related to strychnine, a well-known neurotoxin derived from the seeds of the Strychnos nux-vomica tree. This article explores its biological activity, mechanisms of action, metabolic pathways, and implications for health.

Strychnidin-10-one acts primarily as an antagonist of glycine receptors in the central nervous system. Glycine is an inhibitory neurotransmitter that plays a crucial role in regulating motor control and sensory processing. By blocking these receptors, strychnidin-10-one leads to increased neuronal excitability and can result in severe muscle spasms and convulsions.

Key Effects:

- Increased Muscle Activity : The inhibition of glycine leads to exaggerated reflexes and muscle rigidity.

- Neurotoxicity : Symptoms of poisoning include tachycardia, hypertension, and respiratory failure, often culminating in death if not treated promptly .

Pharmacokinetics

The pharmacokinetics of strychnidin-10-one involves its absorption, distribution, metabolism, and excretion. Following ingestion or injection, the compound is rapidly absorbed into the bloodstream.

Metabolism:

- Liver Metabolism : Strychnidin-10-one undergoes hepatic metabolism primarily via cytochrome P450 enzymes. Studies indicate that metabolic rates can vary significantly across species, with higher rates observed in guinea pigs compared to rats .

- Metabolites : Key metabolites identified include strychnine N-oxide and various hydroxylated forms of strychnine, which may have distinct biological activities .

Case Study 1: Human Poisoning

A notable case involved a patient who ingested 15 mg of strychnine. Symptoms included severe muscle spasms and respiratory distress within minutes. Despite aggressive medical intervention, the patient succumbed to respiratory failure within hours. This highlights the rapid onset and lethality associated with even low doses of strychnidin-10-one .

Case Study 2: Animal Studies

In animal models, particularly rats and guinea pigs, administration of strychnidin-10-one at doses as low as 0.25 mg/kg resulted in increased reflex activity and convulsions. These studies illustrate the compound's potent neuroexcitatory effects and its potential for causing significant physiological disturbances .

Toxicological Data

The toxicological profile of strychnidin-10-one is characterized by its high potency as a neurotoxin. The following table summarizes key toxicological data:

| Parameter | Value |

|---|---|

| Lethal Dose (LD50) | 15-30 mg for humans |

| Onset of Symptoms | 5 minutes (inhalation) |

| Elimination Half-life | Approximately 15.9 hours |

| Major Metabolite | Strychnine N-oxide |

属性

IUPAC Name |

(4aR,5aS,8aR,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20?,21+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXYTKMPCOQKEM-SRHMXEKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5C6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。